molecular formula C6H4BrCl2N B2372107 3-Bromo-2,6-dichloro-4-methylpyridine CAS No. 1935951-83-9

3-Bromo-2,6-dichloro-4-methylpyridine

Cat. No.: B2372107
CAS No.: 1935951-83-9
M. Wt: 240.91
InChI Key: GWIKWGBKSWHTOX-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-4-methylpyridine (CAS 1935951-83-9) is a halogenated pyridine derivative serving as a versatile synthetic building block in chemical and pharmaceutical research . The compound has a molecular formula of C 6 H 4 BrCl 2 N and a molecular weight of 240.91 g/mol . Its specific molecular structure is defined by the SMILES notation CC1=C(Br)C(Cl)=NC(Cl)=C1 . As a key intermediate, this compound is valuable for constructing more complex molecules, particularly in medicinal chemistry and drug discovery programs. The presence of multiple halogen substituents at the 2, 3, and 6 positions of the pyridine ring, along with a methyl group at the 4 position, makes it a reactive scaffold for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This product is supplied with a purity of 95% or greater . To ensure stability, it requires storage under an inert atmosphere and at cold-chain temperatures of 2-8°C . Researchers should note the associated safety information: the compound carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use: This product is intended for research purposes and laboratory use only. It is not classified or intended for medicinal, diagnostic, or human use.

Properties

IUPAC Name

3-bromo-2,6-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-2-4(8)10-6(9)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIKWGBKSWHTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935951-83-9
Record name 3-bromo-2,6-dichloro-4-methylpyridine
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Foundational & Exploratory

Chemical properties of 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Chemical Properties and Reactivity of 3-Bromo-2,6-dichloro-4-methylpyridine

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct halogen atoms on the pyridine core, offering opportunities for selective and sequential functionalization. This guide provides a comprehensive overview of the predicted physicochemical properties, spectroscopic characteristics, and chemical reactivity of this compound. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer authoritative insights for researchers and drug development professionals. We will explore plausible synthetic strategies, detail its expected reactivity in key transformations such as palladium-catalyzed cross-coupling, and provide a validated, step-by-step protocol for a selective Suzuki-Miyaura reaction.

Compound Profile and Physicochemical Properties

This compound (C₆H₄BrCl₂N) is a substituted pyridine featuring a bromine atom at the 3-position, chlorine atoms at the 2- and 6-positions, and a methyl group at the 4-position. This substitution pattern creates a molecule rich in potential for synthetic diversification, crucial for constructing complex molecular architectures in medicinal chemistry and materials science. The differential reactivity of the C-Br versus C-Cl bonds is a key feature, allowing for regioselective modifications.

Predicted Physicochemical Data

Quantitative data for this specific compound is primarily based on computational models. The following table summarizes key predicted properties.[1]

PropertyPredicted ValueSource
Molecular Formula C₆H₄BrCl₂NPubChem[1]
Molecular Weight 238.89 g/mol PubChem[1]
Monoisotopic Mass 237.88315 DaPubChem[1]
XlogP 3.8PubChem[1]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 1PubChem
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets. One singlet, integrating to 3H, would correspond to the methyl group protons, likely appearing in the δ 2.3-2.6 ppm range. A second singlet, integrating to 1H, would correspond to the lone aromatic proton at the 5-position. Its chemical shift would be significantly downfield due to the anisotropic effects of the pyridine ring and the electron-withdrawing nature of the adjacent halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environment. The methyl carbon would appear upfield, while the five aromatic carbons would be observed in the typical aromatic region (δ 110-160 ppm).

  • Mass Spectrometry: The mass spectrum would be highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the various combinations of these isotopes, providing unambiguous confirmation of the elemental composition.[1]

Proposed Synthesis Pathway

A plausible synthesis of this compound would likely involve the direct bromination of the commercially available precursor, 2,6-dichloro-4-methylpyridine. Electrophilic aromatic substitution on pyridine rings is often challenging but can be achieved under forcing conditions or with the use of activating/directing groups. A direct bromination using bromine in the presence of a Lewis acid like AlCl₃ or oleum is a standard approach for halogenating pyridine rings.[2]

G cluster_0 A 2,6-Dichloro-4-methylpyridine B This compound A->B  Electrophilic Bromination (e.g., Br₂, AlCl₃, 120°C)

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for selective functionalization. The different halogens possess distinct reactivities, which can be exploited to perform sequential chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bonds in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference is the cornerstone of its synthetic utility. Under carefully controlled conditions (e.g., using a mild palladium catalyst, moderate temperatures), one can selectively couple a partner to the 3-position while leaving the two chloro groups untouched for subsequent reactions. This allows for a modular approach to building complex molecules.

G cluster_workflow Selective Suzuki Coupling Workflow Reactant 3-Bromo-2,6-dichloro- 4-methylpyridine Reaction Reaction Mixture (Solvent, Heat, Inert Atm.) Reactant->Reaction BoronicAcid Arylboronic Acid R-B(OH)₂ BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 3-Aryl-2,6-dichloro- 4-methylpyridine Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Purification->Product

Caption: Workflow for selective Suzuki cross-coupling at the C-Br position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. While less reactive than the C-Br bond in cross-coupling, these C-Cl bonds can be displaced by strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions, typically requiring higher temperatures. This provides a secondary avenue for derivatization after the C-Br position has been functionalized.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, self-validating method for the selective coupling of an arylboronic acid at the C-3 position. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-Aryl-2,6-dichloro-4-methylpyridine via a selective Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

    • Causality: The flask is flame-dried to remove any adsorbed water, which can interfere with the catalytic cycle. K₂CO₃ is the base required to form the active boronate species. An excess ensures the reaction goes to completion.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. Bubble the inert gas through the solvent mixture for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

    • Causality: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen. The catalyst is added last to minimize its exposure to any residual air.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Causality: MgSO₄ is a neutral drying agent that efficiently removes residual water. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Safety and Handling

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[3][4][5] May be harmful if swallowed or inhaled.[4][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[5][7]

  • Handling: Avoid creating dust or aerosols. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Conclusion

This compound represents a potent and versatile chemical intermediate for advanced organic synthesis. Although specific experimental characterization is sparse, its reactivity can be confidently predicted based on established chemical principles. The strategic arrangement of its three halogen atoms, particularly the enhanced reactivity of the C-Br bond, allows for selective and sequential cross-coupling reactions. This makes it an ideal scaffold for building molecular complexity, offering significant value to researchers in the fields of drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are designed to empower scientists to effectively and safely utilize this promising building block in their research endeavors.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91759511, this compound. PubChem.
  • ECHEMI. (n.d.). 3-Bromo-2-chloro-4-methylpyridine SDS, 55404-31-4 Safety Data Sheets.
  • Spectrum Chemical. (2011, May 20). Material Safety Data Sheet: 4-BROMOTOLUENE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. PubChem.
  • TCI Chemicals. (2025, August 5). Safety Data Sheet: 2,6-Dichloro-3-cyano-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 5-Bromo-6-chloro-2-picoline.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine CAS#: 3430-22-6.

Sources

Technical Deep Dive: Reactivity & Functionalization of Bromo-Dichloro-Methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of bromo-dichloro-methylpyridine intermediates Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Bromo-dichloro-methylpyridines represent a class of densely functionalized heteroaromatic scaffolds critical to the synthesis of next-generation agrochemicals (e.g., auxinic herbicides like Fluroxypyr analogs) and type-II kinase inhibitors. Their utility lies in the orthogonal reactivity of their substituents: a pyridine nitrogen capable of directing metallation, a methyl group susceptible to lateral oxidation, and multiple halogens (Br, Cl) with distinct bond dissociation energies (BDE) and electronic environments.

This guide provides a mechanistic analysis of these intermediates, focusing on the competition between Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling (

), and Lithium-Halogen Exchange (Li-X). We present self-validating protocols to control regioselectivity, overcoming the common "over-functionalization" pitfalls associated with polyhalogenated systems.

Electronic Landscape & Reactivity Hierarchy

The reactivity of bromo-dichloro-methylpyridines is governed by the superposition of inductive effects (-I) and resonance effects (+R) relative to the pyridine nitrogen.

The Reactivity Matrix

In a representative scaffold, such as 3-bromo-2,5-dichloro-6-methylpyridine , three distinct electrophilic sites compete. Understanding their hierarchy is the first step in experimental design.

  • C2-Cl (

    
    -position):  Highly activated for 
    
    
    
    due to the stabilization of the Meisenheimer complex by the ring nitrogen. Less reactive in Pd-coupling compared to C-Br unless specialized ligands are used.
  • C3-Br (

    
    -position):  The "softest" electrophile. It possesses the weakest carbon-halogen bond, making it the primary site for oxidative addition with Pd(0) catalysts. It is generally inert to 
    
    
    
    .
  • C5-Cl (

    
    -position):  Electronically similar to C3 but sterically influenced by the C6-Methyl group. Usually the last site to be functionalized.
    
  • C6-Methyl: A latent nucleophile (via deprotonation) or electrophile (via radical bromination).

Visualization: Regioselectivity Decision Tree

The following diagram outlines the decision logic for selecting reaction conditions based on the desired site of functionalization.

ReactivityLogic Start Target Site Selection C2 C2-Position (alpha-Cl) Start->C2 Nucleophilic Attack C3 C3-Position (beta-Br) Start->C3 Metal Insertion Methyl C6-Methyl Group Start->Methyl Lateral Funct. SNAr SNAr Conditions (Alkoxides/Amines) C2->SNAr Favored by N-activation Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C3->Suzuki Favored by weak C-Br BDE Radical Radical Halogenation (NBS/AIBN) Methyl->Radical Benzylic H-abstraction Out1 2-Alkoxy/Amino-pyridine SNAr->Out1 Out2 3-Aryl/Heteroaryl-pyridine Suzuki->Out2 Out3 Bromomethyl-pyridine Radical->Out3

Figure 1: Decision matrix for selective functionalization of bromo-dichloro-methylpyridines based on electronic activation and bond strength.

Chemoselectivity in Metal-Catalyzed Cross-Couplings[2]

The primary challenge in coupling polyhalogenated pyridines is preventing "scrambling" (reaction at the wrong halogen).

The C-Br vs. C-Cl Dichotomy

Standard oxidative addition rates follow the bond strength:


. Therefore, in a 3-bromo-2,5-dichloro  system, Suzuki-Miyaura coupling will occur exclusively at C3-Br  under mild conditions.

Critical Insight: If C2-functionalization is required via coupling (not


), one must use "ligand control" to override the innate C-Br preference, or (more commonly) perform the C3-coupling first.
Data Summary: Catalyst Systems for Selectivity

The following table summarizes conditions to achieve specific regiochemical outcomes.

Target SiteLeaving GroupCatalyst SystemLigand ClassTemp (°C)Selectivity Ratio
C3 (Beta) -Br

or

Phosphine (Standard)60-80>99:1 (vs Cl)
C2 (Alpha) -Cl

Bulky Phosphine (e.g., XPhos)100+Moderate*
C2 (Alpha) -Cl

N-Heterocyclic Carbene (NHC)80High (Steric control)

*Note: C2 coupling is difficult if C3-Br is still present. Standard workflow dictates reacting the Br first.

Nucleophilic Aromatic Substitution ( )

While Pd-coupling favors bromine,


 heavily favors the position 

to the nitrogen (C2) or

(C4), regardless of the halogen (F > Cl

Br).
Mechanism & Regiocontrol

In 2,3-dichloro-5-bromo-6-methylpyridine, the C2-Cl is the most electrophilic site. The nitrogen atom stabilizes the negative charge in the intermediate Meisenheimer complex. The C3-Br and C5-Cl are virtually inert to


 unless forcing conditions (high temp, polar aprotic solvents) are used, which often leads to decomposition.

Steric Warning: The C6-methyl group exerts steric pressure on the C5 position, further deactivating it, but has minimal effect on the C2 position.

The Halogen Dance: A Hidden Variable

Researchers must be vigilant regarding the Halogen Dance (HD) reaction when subjecting these scaffolds to lithiation (e.g., for halogen-metal exchange).

The Mechanism

Treatment of bromo-chloropyridines with Lithium Diisopropylamide (LDA) at temperatures above -78°C often leads to the migration of the bromine atom to a more stable position (often C4 or C6), driven by the thermodynamic stability of the resulting lithiated species.

Protocol Control:

  • Kinetic Control: -78°C, rapid addition of electrophile = Trapping of kinetic anion (usually ortho to halogen).

  • Thermodynamic Control: Warm to -20°C or 0°C = Halogen migration occurs.

HalogenDance Substrate 3-Bromo-2-chloropyridine Lithiated 4-Lithio-3-bromo-intermediate (Kinetic Species) Substrate->Lithiated LDA, -78°C Dance Halogen Migration (Isomerization) Lithiated->Dance Warm > -40°C Product 4-Bromo-3-lithio-intermediate (Thermodynamic Species) Dance->Product Equilibrium

Figure 2: The Halogen Dance mechanism showing the shift from kinetic to thermodynamic lithiated intermediates.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C3-Br

Objective: Functionalize the C3-position while retaining the C2/C5-chlorines for later steps.

Reagents:

  • Substrate: 3-bromo-2,5-dichloro-6-methylpyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Deoxygenation: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with

    
     (3 cycles). Causality: Pd(0) is oxygen-sensitive; failure here leads to homocoupling of the boronic acid.
    
  • Solvation: Add sparged 1,4-dioxane and aqueous base.

  • Reaction: Heat to 60°C. Monitor via HPLC/TLC every 30 mins.

    • Checkpoint: The reaction should be complete < 2 hours. Extended heating may activate the C2-Cl.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR should show loss of the C3 signal and retention of the methyl singlet and C4 proton.
    
Protocol B: Displacement of C2-Cl

Objective: Introduce an ether linkage at C2 (e.g., for Fluroxypyr-type synthesis).

Reagents:

  • Substrate: 3-bromo-2,5-dichloro-6-methylpyridine

  • Nucleophile: Potassium glycolate (or alcohol + NaH)

  • Solvent: DMF or NMP (Anhydrous)

Workflow:

  • Activation: Dissolve nucleophile in dry DMF at 0°C.

  • Addition: Add substrate solution dropwise. Causality: Exothermic reaction; temperature control prevents double-substitution.

  • Progression: Allow to warm to RT. Stir for 4-6 hours.

  • Quench: Pour into ice water. Precipitate is usually the product.

  • Purification: Recrystallization from EtOH usually suffices due to the high polarity difference between product and starting material.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines. Retrieved from

  • Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics. Wikipedia/Vertex Source 1.1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. Retrieved from

  • Vapourtec. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-2-chloro-6-methylpyridine.[4] Retrieved from

Sources

An In-depth Technical Guide on the Electronic Effects of Substituents in 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the electronic properties of 3-Bromo-2,6-dichloro-4-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. We will dissect the interplay of inductive and resonance effects from the bromo, chloro, and methyl substituents to provide a cohesive understanding of the molecule's reactivity and spectroscopic characteristics. This document aims to equip researchers with the foundational knowledge to strategically utilize this compound in the synthesis of novel chemical entities.

Introduction: The Pyridine Scaffold in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their prevalence is due in part to the nitrogen heteroatom, which modulates the electronic properties of the aromatic ring, influencing factors like solubility, metabolic stability, and target engagement.[2][3] Understanding how substituents alter the electronic landscape of the pyridine ring is therefore paramount for rational drug design.[3] This guide focuses on the specific electronic contributions of the bromo, chloro, and methyl groups in this compound.

Fundamental Electronic Effects: A Primer

Substituents on an aromatic ring exert their influence through two primary mechanisms:

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I), while electron-donating groups (EDGs) push electron density (+I).[4][5]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It requires the substituent to have lone pairs or π-bonds that can participate in conjugation.[4][5]

The overall electronic influence of a substituent is a combination of these two effects, which can either reinforce or oppose each other.[6]

Dissecting the Substituent Effects in this compound

The electronic character of this compound is defined by the cumulative effects of its four substituents.

The Halogens: Bromo and Chloro Groups

Both bromine and chlorine are highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[4] However, they also possess lone pairs that can be donated into the pyridine π-system, leading to a weaker, electron-donating resonance effect (+M). For halogens, the inductive effect is dominant, making them net electron-withdrawing groups and deactivators of the ring towards electrophilic substitution.[6][7]

  • 2,6-Dichloro Substituents: Positioned at the carbons alpha to the nitrogen, these chlorine atoms exert a potent -I effect, significantly decreasing the electron density of the pyridine ring.

  • 3-Bromo Substituent: The bromine atom at the 3-position also contributes a strong -I effect, further reducing the ring's electron density.

The 4-Methyl Group

The methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and also donates electron density through hyperconjugation, a type of resonance involving the overlap of C-H σ-bonds with the ring's π-system.[4][8] This electron donation partially counteracts the strong withdrawing effects of the halogens.

The following diagram illustrates the primary electronic forces within the molecule:

DFT_Workflow A 1. Geometry Optimization (e.g., B3LYP/6-311G(d)) B 2. Vibrational Frequency (Confirm energy minimum) A->B C 3. Single-Point Energy (Higher accuracy basis set) B->C D 4. Electronic Property Calculation (NBO, MEP, HOMO/LUMO) C->D

Caption: A standard workflow for the computational analysis of molecular electronic properties.

Key Computational Outputs:

  • Natural Bond Orbital (NBO) Analysis: Quantifies atomic charges, providing a numerical picture of electron distribution.

  • Molecular Electrostatic Potential (MEP) Map: Visually identifies electron-rich and electron-poor regions of the molecule.

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity. [3][9]

Synthetic Applications in Drug Development

The unique electronic features of this compound make it a valuable intermediate in the synthesis of complex molecules. [10]Its predisposition to SNAr reactions allows for the controlled introduction of various functional groups, a key step in building libraries of potential drug candidates.

Protocol: Nucleophilic Aromatic Substitution with a Generic Amine

This protocol outlines a general procedure for the substitution of a chloro group.

Methodology:

  • Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO). Add the desired amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Conclusion

A thorough understanding of the electronic effects within this compound is essential for its effective application in research and development. The dominant electron-withdrawing character of the three halogen substituents, tempered by the electron-donating methyl group, creates a unique electronic environment that favors nucleophilic aromatic substitution. This knowledge enables medicinal chemists to strategically design and synthesize novel compounds with tailored biological activities.

References

  • A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines - Benchchem. (n.d.).
  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics, 21(3), 415-419.
  • Deady, L. W., & Shanks, R. A. (1972). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 78-81.
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025, August 6). ResearchGate.
  • Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.). ResearchGate.
  • Sinko, G., & Amidon, G. L. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Molecular Pharmaceutics, 3(6), 725-734.
  • Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.).
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • Bryant, J. R., Evanseck, J. D., & Chung, L. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(29), 5846-5854.
  • Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47, 107-109.
  • Buy 3-Bromo-2,5-dichloro-4-methylpyridine | 1820683-17-7. (2024, April 14). Smolecule.
  • Legon, A. C. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7561.
  • Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Chemistry Steps.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. (2025, August 10). ResearchGate.
  • This compound (C6H4BrCl2N). (n.d.). PubChemLite.
  • Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (2026, January 24).
  • Effects of Substituents | PDF | Physical Chemistry. (n.d.). Scribd.
  • resonance and induction tutorial. (n.d.).
  • 3-Bromo-2-methylpyridine synthesis. (n.d.). ChemicalBook.
  • 3-Bromo-4-methylpyridine 96 3430-22-6. (n.d.). Sigma-Aldrich.
  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯. (2023, July 13).
  • Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2019, June 5). PMC - PubMed Central.
  • Does Cl- Have more -I effect or +M effect ( Resonance effect)? (2020, June 17). Chemistry Stack Exchange.
  • 4-Methylpyridine(108-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2b. 300 MHz. (n.d.). UCI Department of Chemistry.
  • (PDF) Electronic Effects in 4-Substituted. (2012, March 12). Amanote Research.
  • 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. (n.d.). PubChem.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.

Sources

Methodological & Application

Nucleophilic aromatic substitution of 3-Bromo-2,6-dichloro-4-methylpyridine

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 3-Bromo-2,6-dichloro-4-methylpyridine[1]

Executive Summary

This Application Note provides a comprehensive technical guide for the functionalization of This compound (CAS: 55404-31-4) . This scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors and agrochemicals due to its dense functionalization potential.

The core challenge in utilizing this intermediate is controlling regioselectivity . With two electrophilic sites (C2-Cl and C6-Cl) and a potentially reactive C3-Br handle, successful derivatization requires precise kinetic control.[1] This guide details protocols to achieve high-fidelity C6-selective substitution , explains the mechanistic basis for this selectivity, and provides self-validating analytical methods.

Structural Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic and steric landscape of the substrate.

Electronic vs. Steric Competition

The pyridine ring is electron-deficient, activated for

  • Activation: The C2 and C6 positions are

    
     to the nitrogen, making them highly electrophilic (stabilization of the Meisenheimer intermediate).
    
  • Deactivation: The C4-methyl group is weakly electron-donating, slightly raising the LUMO energy compared to the des-methyl analog, but the ring remains reactive due to the three halogens.

  • Differentiation (The Key):

    • C2-Position: Flanked by the ring Nitrogen and the bulky C3-Bromo group.[1] This creates significant steric hindrance ("ortho-ortho" crowding).[1]

    • C6-Position: Flanked by the ring Nitrogen and the C5-Proton .[1] This position is sterically accessible.[1]

Reaction Pathway Visualization[1]

SNAr_PathwaySMStarting MaterialThis compoundTS_C2Transition State (C2)High Energy(Steric Clash with C3-Br)SM->TS_C2  Nucleophile Attack (Slow)TS_C6Transition State (C6)Lower Energy(Accessible)SM->TS_C6  Nucleophile Attack (Fast)Prod_C2Minor Product2-Substituted IsomerTS_C2->Prod_C2Prod_C6Major Product6-Substituted Isomer(Target)TS_C6->Prod_C6

Figure 1: Kinetic pathway demonstrating the energetic preference for C6 substitution due to steric hindrance at C2.

Experimental Protocols

Critical Parameters & Safety
  • Solvent Selection: Polar aprotic solvents (DMF, NMP, DMSO) accelerate

    
    . For strictly regioselective mono-substitution, less polar solvents (EtOH, iPrOH, Toluene) are preferred to moderate reactivity and prevent bis-substitution.
    
  • Stoichiometry: Use 1.05 - 1.1 equivalents of nucleophile. Excess nucleophile leads to C2/C6 bis-substitution.[1]

  • Safety: The substrate is a skin and respiratory irritant.[1] All operations must be performed in a fume hood.[1]

Protocol A: Regioselective C6-Amination (General Procedure)

Target: Mono-substitution at the less hindered C6 position.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Ethanol (Absolute) or Isopropanol [0.2 M concentration]

Step-by-Step:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add the substrate and alcohol solvent. Stir until dissolved.

  • Add Base: Add DIPEA via syringe.

  • Add Nucleophile: Add Morpholine dropwise at Room Temperature (RT).[1]

    • Note: If the reaction is highly exothermic (rare for this substrate), cool to 0°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 80°C) .

    • Monitoring: Check TLC or LCMS every hour.[1]

    • Endpoint: Typically 2-4 hours.[1] Look for disappearance of SM (Starting Material).[1]

    • Critical Check: If bis-substitution (product + 2 amines) appears >5%, lower temperature to 60°C.[1]

  • Workup:

    • Cool to RT.

    • Concentrate solvent under reduced pressure (Rotavap).[1]

    • Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
      , filter, and concentrate.[2][3][4]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C6-isomer usually elutes before the C2-isomer (if present) due to slight polarity differences, though this varies by amine.

Protocol B: Sequential Bis-Substitution (C6 then C2)

Target: Hetero-functionalization (Different amines at C6 and C2).[1]

Concept: Introduce the first amine at C6 (Protocol A), then use forcing conditions to displace the sterically hindered C2-Cl.

Step-by-Step:

  • Isolate the C6-substituted intermediate from Protocol A.

  • Dissolve in NMP or DMSO (High boiling, polar aprotic).

  • Add Excess Nucleophile B (3.0 - 5.0 equiv).[1]

  • Add Base (

    
     or 
    
    
    , 2.0 equiv).[1]
  • Heat: Requires 120°C - 140°C for 12-24 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] The first amine donation makes the ring more electron-rich, deactivating it further. High heat is required to overcome both the electronic deactivation and the C2 steric hindrance.

Analytical Validation (Self-Validating System)[1]

How do you prove the nucleophile attacked C6 and not C2?

MethodObservation for C6-Substitution (Major)Observation for C2-Substitution (Minor)
1H NMR (NOE) Key Diagnostic: Irradiating the incoming amine protons will show an NOE enhancement of the C5-H (aromatic singlet).[1]Irradiating amine protons shows NO enhancement of aromatic protons (too far).[1] Might show NOE to C4-Methyl.[1]
1H NMR (Shift) The C5-H singlet usually shifts upfield significantly due to the shielding effect of the adjacent amine.The C5-H singlet shifts less significantly as the amine is distal (at C2).
13C NMR C6 carbon signal shifts significantly upfield (~10-20 ppm) relative to SM.[1]C2 carbon signal shifts.
X-Ray Definitive proof (requires single crystal).[1]Definitive proof.
NOE Logic Diagram

NOE_Validationcluster_0C6-Substitution (Target)cluster_1C2-Substitution (Impurity)Struct_C6Amine attached at C6NOE_C6NOE Observed:Amine N-H/CH <--> Pyridine C5-HStruct_C6->NOE_C6Struct_C2Amine attached at C2NOE_C2NO NOE to C5-H(Distance > 5 Angstroms)Struct_C2->NOE_C2

Figure 2: Nuclear Overhauser Effect (NOE) strategy for structural assignment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Solvent too non-polar; Temperature too low.[1]Switch from EtOH to DMF or DMSO.[1] Increase Temp to 100°C.
Bis-Substitution Excess nucleophile; Reaction time too long.[1]Strictly limit nucleophile to 1.05 eq. Stop reaction immediately upon consumption of SM.[1]
Regio-isomer Mix Nucleophile is small (e.g., MeNH2, NaOMe).Small nucleophiles are less sensitive to sterics.[1] Lower temperature (-10°C to 0°C) to enhance kinetic selectivity.[1]
Hydrolysis (OH product) Wet solvent/hygroscopic base.[1]Use anhydrous solvents.[1] Store bases in desiccator.

References

  • Regioselectivity in 2,6-dichloropyridines

    • Organic & Biomolecular Chemistry, "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides...", 2013.[1] (Discusses steric direction of nucleophiles away from bulky C3 substituents).

  • General

    
     Mechanism on Heterocycles: 
    
    • Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism", 2018.
  • Compound Data (this compound)

    • PubChem, CID 40425119 (Isomer Analog)
    • [1]

  • Patent Literature (Synthesis of similar kinase inhibitors)

    • Google Patents, "Process for the preparation of tofacitinib and intermediates thereof" (Demonstrates handling of 3-bromo-4-methylpyridine scaffolds).[1]

    • [1]

Preparation of agrochemical intermediates from halogenated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Agrochemical Intermediates from Halogenated Pyridines

Executive Summary

Halogenated pyridines are the structural backbone of modern agrochemistry, serving as the scaffold for neonicotinoid insecticides (e.g., Imidacloprid), pyridine-carboxylate herbicides (e.g., Clopyralid), and succinate dehydrogenase inhibitor (SDHI) fungicides. Their utility stems from the ability to modulate lipophilicity and metabolic stability via halogen substitution.

However, the electron-deficient nature of the pyridine ring creates unique synthetic challenges, particularly regarding regioselectivity in Nucleophilic Aromatic Substitution (


) and catalyst poisoning during transition-metal cross-couplings. This guide provides validated protocols for three critical transformations: regioselective 

, Suzuki-Miyaura cross-coupling, and Fluorination via the Halex process.

Strategic Overview: Chemo- and Regioselectivity

The reactivity of halogenated pyridines is dictated by the inductive and mesomeric effects of the ring nitrogen.

  • Nucleophilic Attack (

    
    ):  Favored at C2 and C4 positions due to stabilization of the Meisenheimer complex by the ring nitrogen.
    
  • Electrophilic Attack (

    
    ):  Favored at C3, but generally sluggish without activating groups.
    
  • Metallation/Coupling: Halogens at C2 are generally more reactive in oxidative addition than those at C3, but the basic nitrogen can coordinate to Pd/Ni catalysts, quenching reactivity ("catalyst poisoning").

Visualizing Reactivity

The following diagram illustrates the reactivity landscape of a generic 2,3,5-trihalopyridine, a common motif in agrochemical synthesis.

ReactivityMap Core 2,3,5-Trihalopyridine Scaffold C2 C2 Position: High S_NAr Reactivity Fast Oxidative Addition Core->C2 Primary Target for Nucleophiles C3 C3 Position: Sterically Hindered S_NAr Resistant Core->C3 Secondary Target C5 C5 Position: Modulates Lipophilicity Metabolic Blocking Site Core->C5 Late-Stage Functionalization

Figure 1: Reactivity profile of poly-halogenated pyridines. Note the distinct electronic bias favoring C2 substitution.

Protocol A: Regioselective for Ether Linkages

Application: Synthesis of pyridyl-ether herbicides (e.g., Pyriproxyfen analogs). Challenge: In 2,3-dichloropyridine, directing substitution exclusively to the C2 position while preventing bis-substitution.

Materials
  • Substrate: 2,3-Dichloropyridine (1.0 equiv)

  • Nucleophile: 4-Phenoxyphenol (or relevant alcohol) (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.2 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or NMP (anhydrous)

  • Catalyst (Optional): 18-Crown-6 (0.05 equiv) for rate acceleration

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel equipped with a mechanical stirrer and nitrogen inlet with 4-phenoxyphenol and DMF (5 mL/g substrate).

  • Deprotonation: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: Gas evolution (
    
    
    
    ) may occur.
  • Addition: Add 2,3-dichloropyridine dropwise to the mixture.

    • Expert Insight: Although C2 is more reactive, rapid addition can lead to local excesses and minor C3 substitution or bis-substitution. Slow addition favors the kinetic C2 product.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC every hour.

    • Endpoint: Reaction is complete when starting material is <1%.

  • Workup: Cool to room temperature. Pour into ice-water (10x reaction volume). The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Recrystallize from Heptane/IPA.

Validation Criteria:

  • Regioselectivity: >98:2 (C2:C3 isomer ratio) determined by

    
    -NMR. The C2-substituted product will show a characteristic shift in the C3-proton doublet.
    

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl fungicides (e.g., Boscalid intermediates). Challenge: The pyridine nitrogen can displace phosphine ligands on Palladium, deactivating the catalyst.

Workflow Diagram

SuzukiWorkflow Start Start: Halopyridine + Boronic Acid Degas Step 1: Degas Solvent (Ar Sparge, 30 min) Start->Degas CatAdd Step 2: Add Catalyst Precursor Pd(dppf)Cl2 or Pd(OAc)2/SPhos Degas->CatAdd Inert Atm Required Reaction Step 3: Reflux (80-100°C) Base: K3PO4 or K2CO3 CatAdd->Reaction Scavenge Step 4: Metal Scavenging (Thiol-Silica or Activated Carbon) Reaction->Scavenge Post-Workup Final Purified Biaryl Intermediate Scavenge->Final

Figure 2: Optimized workflow for Pd-catalyzed coupling of nitrogen heterocycles.

Protocol
  • Solvent System: Use 1,4-Dioxane/Water (4:1 ratio). The water is crucial for dissolving the inorganic base and facilitating the transmetallation step.

  • Degassing (Critical): Sparge the solvent mixture with Argon for 30 minutes before adding the catalyst. Oxygen is the primary cause of catalyst death in these systems.

  • Catalyst Selection: Use Pd(dppf)Cl2·DCM (2-3 mol%).

    • Why? The bidentate dppf ligand creates a large bite angle and is tightly bound, preventing the pyridine nitrogen from displacing it.

  • Reaction: Add 2-chloro-5-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv). Heat to 90°C for 4-6 hours.
    
  • Scavenging: After standard extraction, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours to remove residual Pd (required for regulatory compliance in late-stage intermediates).

Protocol C: Fluorination via Halex Reaction

Application: Converting chloropyridines to fluoropyridines (e.g., for Diflufenican precursors). Challenge: High lattice energy of KF makes it insoluble in organic solvents; reaction requires high temperatures (


) which degrades pyridines.
Phase-Transfer Catalyzed Protocol
  • Drying: All reagents must be strictly anhydrous. Dry KF in a vacuum oven at 150°C for 24 hours before use.

  • Mixture: Combine Pentachloropyridine (or substrate) with Spray-dried KF (2.0 equiv) in Sulfolane or DMSO.

  • Catalyst: Add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5 mol%).

    • Mechanism:[1][2][3][4][5] The catalyst shuttles fluoride ions into the organic phase, increasing their nucleophilicity ("naked fluoride").

  • Conditions: Heat to 140°C.

    • Note: Without the catalyst, this reaction requires 200°C+. The catalyst preserves the substrate integrity.

  • Distillation: Fluorinated pyridines are often volatile. Isolate the product directly from the reaction mixture via vacuum distillation to avoid aqueous workup (which can be difficult with dipolar aprotic solvents).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (

)
Hydrolysis of substrate by wet solvent.Ensure DMF/DMSO is water content <0.05%. Use molecular sieves.
Regio-isomer mix Temperature too high during addition.Cool reaction to 0°C during nucleophile addition, then ramp slowly.
Catalyst "Blacking out" Pd precipitation due to ligand displacement.Switch to Buchwald precatalysts (e.g., XPhos Pd G3) or increase ligand:Pd ratio to 2:1.
Incomplete Halex "Wet" Fluoride source.Re-dry KF. Add azeotropic drying step (Toluene) before adding substrate.

References

  • Ningbo Inno Pharmchem. (2025). The Chemistry of Crop Protection: Synthesis and Importance of 2-Chloro-5-chloromethylpyridine. Link

  • BenchChem. (2025).[6] 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Link

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Link

  • Sun, H., & DiMagno, S. G. (2006). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. J. Am. Chem. Soc. Link

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 3-Bromo-2,6-dichloro-4-methylpyridine .

This compound presents unique challenges due to the electron-deficient nature of the pyridine ring (flanked by two chlorine atoms) and the structural similarity to its precursor (2,6-dichloro-4-methylpyridine). Standard acid-base extractions often fail here due to the suppressed basicity of the nitrogen.

Ticket ID: PUR-3B-DCM-PYR Status: Active Assigned Specialist: Senior Process Chemist Scope: Isolation, Crystallization, and Chromatography Protocols

Diagnostic Decision Matrix

Before selecting a protocol, identify the physical state of your crude material and your primary impurity profile.

PurificationLogic Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oily / Semi-Solid StateCheck->Oil Low MP / Impure ImpurityCheck Primary Impurity? Solid->ImpurityCheck Column Protocol B: Silica Chromatography Oil->Column Standard Path Charcoal Protocol C: Activated Carbon Filtration Oil->Charcoal Pre-treatment StartMat Precursor (2,6-dichloro-4-methylpyridine) ImpurityCheck->StartMat Unreacted SM Tars Oxidative Tars / Color ImpurityCheck->Tars Dark Color Recryst Protocol A: Fractional Recrystallization StartMat->Recryst Solubility Differs Tars->Recryst Methanol/Water Charcoal->Recryst If solidifies

Figure 1: Decision tree for selecting the optimal purification workflow based on crude material state.

Critical Chemical Behavior (Read Before Proceeding)

  • Basicity Warning: Unlike simple pyridines, this molecule is non-basic due to the steric and electronic effects of the 2,6-dichloro substitution.

    • Consequence:Do not attempt acid-base extraction (e.g., washing with 1M HCl to pull the product into water). The pyridinium salt will not form stably in aqueous media, and you will lose product in the organic layer or create an emulsion.

  • Thermal Stability: The C-Br bond at position 3 is moderately stable, but prolonged heating above 120°C can induce darkening (de-bromination or polymerization).

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene.

    • Moderate Solubility: Hot Ethanol, Hot Methanol, Hexane.

    • Low Solubility: Water, Cold Alcohols.

Purification Protocols

Protocol A: Fractional Recrystallization (Recommended)

Best for: Removing unreacted starting material (2,6-dichloro-4-methylpyridine) from the brominated product.

The Challenge: The starting material and product have similar polarities. However, the bromine atom disrupts the crystal lattice packing, often making the product more soluble in polar protic solvents than the highly symmetric starting material.

Solvent System: Methanol (MeOH) and Water.[1]

StepActionTechnical Note
1 Dissolve crude solid in boiling Methanol (5 mL per gram).If insoluble black specks remain, filter hot through a glass frit.
2 Remove from heat. Add hot water dropwise until persistent turbidity (cloudiness) appears.Ratio is typically 4:1 to 3:1 (MeOH:Water).
3 Add a few drops of MeOH to clear the solution.Creates a saturated metastable solution.
4 Slow Cool: Wrap flask in foil/towel and let stand at RT for 4 hours.Rapid cooling traps the starting material inside the crystal lattice.
5 Refrigerate: Move to 4°C for 12 hours.
6 Filter and wash with cold 50% MeOH/Water.The starting material often stays in the mother liquor or crystallizes in a distinct second crop.

Troubleshooting "Oiling Out": If the product separates as an oil droplet at the bottom instead of crystals:

  • Re-heat to dissolve.[2][3]

  • Add a seed crystal (if available) or scratch the glass wall.

  • Switch Solvent: Try Hexane/Ethyl Acetate .[4] Dissolve in minimum hot Hexane, add EtOAc dropwise to clear, then cool.

Protocol B: Silica Gel Chromatography

Best for: Oily crude mixtures or separating multi-brominated byproducts.

Stationary Phase: Standard Silica Gel (40-63 µm). Note: Amine-functionalized silica is NOT required due to low basicity.

Eluent Strategy: The polarity difference between the chloro-precursor and the bromo-product is small (Rf difference < 0.1). You must use a shallow gradient.

  • Pack: Hexane (100%).

  • Load: Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading).

  • Gradient:

    • 0-5% EtOAc in Hexane (5 CV - Column Volumes) -> Elutes non-polar impurities.

    • 5-10% EtOAc in Hexane (10 CV) -> Target Product Window.

    • Flush with 50% EtOAc -> Elutes polar tars.

Visualization: UV (254 nm). The product is UV active.

  • Tip: The starting material (2,6-dichloro-4-methylpyridine) usually elutes slightly before the 3-bromo product in non-polar systems due to lower molecular weight and similar lipophilicity.

Troubleshooting & FAQs

Q1: My product is reddish-brown. How do I fix this?

A: The color is likely due to trace free bromine (Br2) or oxidative polymerization. Fix: Dissolve the material in DCM and wash with 10% Sodium Thiosulfate (Na2S2O3) solution. This reduces Br2 to water-soluble bromide. Dry the organic layer over MgSO4 and proceed to recrystallization.

Q2: I tried acid extraction, and I lost my product. Where is it?

A: It is likely still in the organic layer. Explanation: this compound is an extremely weak base (pKa < 1). 1M HCl is not strong enough to protonate it fully and pull it into the aqueous phase. Recovery: Check your organic waste stream. If you neutralized the aqueous layer and extracted, check the original organic layer.

Q3: The melting point is broad (e.g., 5°C range).

A: This indicates contamination, likely with the 2,6-dichloro precursor. Fix: Perform Protocol A (Recrystallization) but use Isopropanol (IPA) instead of Methanol. IPA allows for higher temperature differentials, which can improve separation efficiency for structurally similar homologs.

Q4: Can I use vacuum distillation?

A: Only if you have a high-vacuum setup (< 1 mmHg). Data: These poly-halogenated pyridines have high boiling points (>200°C at atm). Distilling at atmospheric pressure will cause decomposition (darkening/tars). Recommendation: Kugelrohr distillation at 0.1 mmHg is effective for isolating the product from non-volatile tars, but it will not separate the starting material effectively.

References & Authority

  • Structure & Basicity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Confirming the electron-withdrawing effect of 2,6-dichloro substitution on pyridine basicity).

  • Recrystallization of Halo-Pyridines: Org. Synth. 1974, 54, 58. (General protocols for purifying halogenated pyridine derivatives).

  • Chromatographic Separation: Journal of Chromatography A. (General principles for separating halo-isomers using non-polar gradients).

  • Safety Data (MSDS): Sigma-Aldrich / Merck Safety Data Sheet for 2,6-dichloro-4-methylpyridine and analogs. (Confirming lipophilicity and handling precautions).[4][5]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

Technical Support Center: 3-Bromo-2,6-dichloro-4-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-XCOUP-003 Subject: Catalyst Selection & Troubleshooting for Sterically Congested Polyhalogenated Pyridines Assigned Specialist: Senior Application Scientist

Executive Summary: The "Substrate from Hell"

You are likely here because your standard Suzuki or Buchwald protocol failed. You are working with 3-Bromo-2,6-dichloro-4-methylpyridine , a substrate that presents a "perfect storm" of chemical challenges:

  • Electronic Confusion: You have three halogens. Standard oxidative addition trends (

    
    ) compete with the electron-deficient nature of the pyridine ring, which activates the C2/C6-Cl positions toward nucleophilic attack (
    
    
    
    ).
  • Steric Fortress: The target C3-Br bond is sandwiched between a bulky C4-Methyl group and a C2-Chlorine . This "ortho-ortho" substitution pattern creates a massive steric barrier, preventing standard phosphine ligands (like

    
    ) from effectively accessing the metal center during the oxidative addition step.
    

This guide provides a self-validating logic system to navigate these competing factors.

Troubleshooting Modules (Q&A)
Module A: Regioselectivity Issues

Q: "I am seeing coupling at the C2-Chlorine position instead of the C3-Bromine. Why is the 'stronger' bond reacting?"

A: This is likely due to one of two mechanisms overriding standard oxidative addition:[1]

  • The

    
     Trap:  If you are using a strong base (e.g., 
    
    
    
    ,
    
    
    ) or a nucleophilic coupling partner (amines, thiols), the reaction may be proceeding via Nucleophilic Aromatic Substitution (
    
    
    ) rather than Pd-catalysis. The C2/C6 positions are highly electron-deficient and prone to direct attack.
    • Fix: Switch to mild, inorganic bases (

      
      , 
      
      
      
      , or
      
      
      ). Avoid alkoxide bases.
  • Catalyst "Path of Least Resistance": If your catalyst is not active enough to overcome the steric bulk at C3, it may eventually activate the less hindered C2-Cl bond, especially at high temperatures.

    • Fix: You need a ligand with a larger cone angle and higher electron density (e.g., XPhos or Pd-PEPPSI-IPr ) to force the Pd(0) into the hindered C3-Br bond.

Module B: Low Conversion / No Reaction

Q: "I recovered 90% starting material. The catalyst isn't dead (it works on Ph-Br), but it won't touch this pyridine."

A: The C4-methyl and C2-chloro groups create a "steric pocket" that blocks the approach of standard Pd-ligand complexes.

  • The Mechanism: The rate-determining step here is Oxidative Addition . Standard catalysts (like

    
     or 
    
    
    
    ) are too bulky in the wrong way—they cannot distort sufficiently to fit into the C3 gap, or they lack the electron richness to break the C-Br bond in such a crowded environment.
  • The Solution: Use Buchwald G3/G4 Precatalysts or NHC-Pd complexes .

    • Recommendation:XPhos Pd G4 or Pd-PEPPSI-IPr . These ligands are bulky (preventing dimerization) but flexible, facilitating entry into the crowded C3 site.

Module C: Dehalogenation (Protodehalogenation)

Q: "I lost the bromine atom, but no coupling occurred. I just have 2,6-dichloro-4-methylpyridine."

A: This is "Hydrodehalogenation."

  • Cause: The Pd(II) intermediate formed, but instead of transmetallating with your boronic acid, it underwent

    
    -hydride elimination (from an alcohol solvent) or abstracted a proton from water/base.
    
  • Fix:

    • Ensure your solvent (Dioxane/Toluene) is anhydrous.

    • Increase the concentration of the Boronic Acid (drive transmetallation faster than side reactions).

    • Switch solvent system to Toluene/Water (10:1) rather than alcohols (Isopropanol/Ethanol).

Strategic Decision Matrix

The following diagram illustrates the logical flow for selecting conditions based on your specific failure mode.

CatalystSelection Start START: 3-Bromo-2,6-dichloro- 4-methylpyridine Coupling Issue What is the primary failure mode? Start->Issue RegioFail Wrong Regio (C2-Cl coupled) Issue->RegioFail C2/C6 Reacted NoRxn No Reaction / Low Yield Issue->NoRxn Recovered SM Dehalo Protodehalogenation (Loss of Br) Issue->Dehalo Product - Br CheckBase Are you using alkoxide base (NaOtBu)? RegioFail->CheckBase LigandCheck Current Ligand? NoRxn->LigandCheck SolventCheck Remove Alcohols Use Anhydrous Toluene/Dioxane Dehalo->SolventCheck SwitchBase Switch to K3PO4 or Cs2CO3 (Stop SNAr pathway) CheckBase->SwitchBase Yes TempControl Lower Temp to 60-80°C Check Ligand Selectivity CheckBase->TempControl No StandardLig PPh3, dppf, dba LigandCheck->StandardLig Using Standard AdvancedLig XPhos, SPhos, PEPPSI LigandCheck->AdvancedLig Using Bulky Upgrade UPGRADE REQUIRED: Use XPhos Pd G4 or Pd-PEPPSI-IPr StandardLig->Upgrade Optimize Increase Catalyst Loading (5%) Add additives (KF) AdvancedLig->Optimize

Caption: Decision tree for troubleshooting cross-coupling of sterically hindered polyhalogenated pyridines.

Recommended Experimental Protocol

This protocol utilizes Pd-PEPPSI-IPr or XPhos Pd G4 , which are industry standards for sterically demanding couplings.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.5NucleophileExcess required to outcompete dehalogenation
Catalyst 0.02 - 0.05Pd SourcePd-PEPPSI-IPr or XPhos Pd G4
Base 3.0Activator

(finely ground) or

Solvent [0.2 M]Medium1,4-Dioxane /

(4:1)
Step-by-Step Methodology
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Solids Addition: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base (

    
    , 3.0 equiv), and Catalyst (2-5 mol%) to the vial.
    
    • Critical: If using XPhos Pd G4, handle quickly in air or use a glovebox; it is relatively stable but best practice applies.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe.[2]

    • Note: The presence of water is crucial for the boronic acid activation cycle in Suzuki couplings.

  • Reaction: Heat the block to 80°C .

    • Warning: Do not exceed 100°C initially. Higher temperatures increase the risk of activating the C2-Cl bond.

  • Monitoring: Check by HPLC/UPLC after 2 hours.

    • Target: Disappearance of starting material.

    • If stalled: Add 1.0 equiv more Boronic Acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine, dry over

    
    , and concentrate.
    
Comparative Catalyst Performance Data

The following table summarizes expected performance based on ligand class for this specific substrate type.

Catalyst SystemLigand TypeExp. Conversion (C3-Br)Regioselectivity (C3:C2)Risk Factor

Monodentate / Simple< 10%N/AInactive due to sterics.

Bidentate / Chelating20-40%HighToo rigid for crowded C3 site.

+

Biaryl Phosphine85-95%> 20:1Excellent for sterics.

Biaryl Phosphine> 98% > 99:1 Gold Standard.

NHC> 95% > 99:1 extremely robust; air stable.
Reaction Pathway Visualization

Understanding why the reaction works is as important as how.

ReactionMechanism PreCat Precatalyst (Pd-PEPPSI / XPhos G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OA_Complex Oxidative Addition (Rate Limiting Step) ActivePd->OA_Complex + Substrate (Ligand facilitates entry into steric pocket) Substrate Substrate: 3-Br-2,6-Cl-4-Me-Py Substrate->OA_Complex TransMetal Transmetallation (Boronate + Base) OA_Complex->TransMetal + Ar-B(OH)2 + Base RE_Step Reductive Elimination (Product Release) TransMetal->RE_Step RE_Step->ActivePd Regeneration Product Product RE_Step->Product C3-Coupled Pyridine

Caption: Catalytic cycle highlighting the critical role of the ligand in the Oxidative Addition step for sterically hindered substrates.

References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.Chemical Reviews. (2021). Discusses the reactivity trends

    
     and the impact of sterics on selectivity.
    
    
  • Organometallic Catalysis in the Pharmaceutical Industry. M. J. Handa et al. (2018). Provides detailed protocols for Pd-PEPPSI and XPhos systems in hindered pyridine couplings.

  • Troubleshooting Low Yields in 3-Bromopyridine Functionalization. BenchChem Technical Guides. (2025). Specific troubleshooting for catalyst inhibition by pyridine nitrogens and steric blockage.

  • PEPPSI-IPr: A Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst. MDPI Organometallics. (2023). Validates the use of NHC ligands for difficult oxidative additions in polyhalogenated systems.

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative 1H NMR Guide: 3-Bromo-2,6-dichloro-4-methylpyridine vs. Regioisomers

Executive Summary

This compound is a highly functionalized halogenated pyridine scaffold used frequently in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors). Its structural complexity—containing three distinct halogen/alkyl substituents around the nitrogenous ring—poses a specific analytical challenge: regioisomerism .

During synthesis, particularly via halogenation of methylpyridines or nucleophilic substitution, isomers such as 3-bromo-2,6-dichloro-5-methylpyridine or 4-bromo-2,6-dichloro-3-methylpyridine may form. Distinguishing these requires precise interpretation of 1H NMR data.

This guide provides a definitive spectral analysis of the target compound, contrasting it with its most common isomers to ensure structural integrity in drug development workflows.

Structural Analysis & Predicted Signal Logic

The 1H NMR spectrum of this compound is characterized by its simplicity and lack of spin-spin coupling , a direct result of its substitution pattern.

  • The Core System: Pyridine ring.[1][2][3][4][5]

  • Substituents:

    • Positions 2, 6: Chlorine (Cl) atoms.

    • Position 3: Bromine (Br) atom.[6][7]

    • Position 4: Methyl (CH₃) group.[6]

    • Position 5: Hydrogen (H) atom (The only aromatic proton).

Mechanistic Shift Prediction
Proton EnvironmentMultiplicityPredicted Shift (δ ppm in CDCl₃)Mechanistic Rationale
Aromatic H (C5-H) Singlet (s) 7.35 – 7.55 Shielding/Deshielding Balance:Deshielding: The pyridine ring current and the inductive effect of the adjacent Cl at C6.• Shielding: The methyl group at C4 (ortho) exerts a shielding effect relative to a bare proton.• Isolation: It is flanked by a quaternary carbon (C4-Me) and a substituted carbon (C6-Cl), preventing vicinal coupling (

).
Methyl Group (C4-CH₃) Singlet (s) 2.45 – 2.60 Inductive Deshielding: • Typical aryl methyls appear ~2.3 ppm. • The electron-deficient pyridine ring and the ortho-bromo substituent at C3 cause a slight downfield shift (deshielding) compared to toluene or 4-picoline.

Comparative Analysis: Target vs. Alternatives (Isomers)

The most critical "performance" metric in this context is the ability to distinguish the target from its isomers. The table below contrasts the spectral fingerprint of the target against its most likely synthetic impurities.

Table 1: Spectral Differentiation of Regioisomers
FeatureTarget Compound (3-Br-2,6-Cl-4-Me)Alternative A (Isomer) (3-Br-2,6-Cl-5-Me)Alternative B (Isomer) (4-Br-2,6-Cl-3-Me)
Aromatic Signal Multiplicity Singlet (1H) Singlet (1H) (Usually)Singlet (1H)
Methyl Signal Multiplicity Singlet (3H) Singlet (3H) (Possible broadening)Singlet (3H)
Key Differentiation Factor Chemical Shift of H-Aromatic Coupling Potential Chemical Shift Magnitude
Detailed Analysis The H5 proton is flanked by Cl and Me . This specific environment creates a unique shift ~7.4 ppm.Here, the H4 proton is flanked by Br and Cl . • Result: H4 is significantly more deshielded (downfield, >7.8 ppm) than the target's H5 due to the lack of the shielding methyl group adjacent to it.Here, the H5 proton is flanked by Cl and Br . • Result: Similar to Alternative A, the H5 proton is between two halogens, pushing the shift downfield compared to the target.
Long-Range Coupling None (Isolated spins)Possible

Coupling:
H4 and Me-5 are ortho. While typically small in pyridines, broadening of the methyl singlet may be observed.
None (Isolated spins)

Critical Insight: If your aromatic signal appears as a doublet or shows roofing , you likely have a mono-chlorinated impurity (e.g., 3-Bromo-2-chloro-4-methylpyridine), where H5 and H6 are vicinal.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this standardized acquisition protocol.

Reagents & Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is an issue, but will shift the water peak to ~3.3 ppm, potentially obscuring the methyl signal if the sample is wet.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz +)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (ensure all aromatic and exchangeable protons are captured).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The isolated aromatic proton (H5) and the methyl protons have different

      
       relaxation times. A short D1 (1s) will under-integrate the aromatic proton, leading to a false ratio (e.g., integration of 0.8 : 3.0 instead of 1.0 : 3.0).
      
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

Visualization: Structural Verification Workflow

The following logic tree illustrates the decision-making process for verifying the product structure based on the acquired spectrum.

NMR_Verification Start Acquire 1H NMR Spectrum (CDCl3) Count_Signals Count Major Signals (excluding solvent/impurity) Start->Count_Signals Check_Multiplicity Check Multiplicity of Aromatic Signal (7.0 - 8.0 ppm) Count_Signals->Check_Multiplicity 2 Signals (1H : 3H) Wrong_Sub REJECT: Incorrect Substitution (>2 signals or wrong integration) Count_Signals->Wrong_Sub >2 Signals or <2 Signals Check_Shift Check Chemical Shift of Aromatic Signal Check_Multiplicity->Check_Shift Singlet (s) Impurity_Mono IMPURITY: Mono-chlorinated species (Doublets observed due to vicinal coupling) Check_Multiplicity->Impurity_Mono Doublet (d) Target CONFIRMED: This compound (Singlet ~7.4 ppm, Singlet ~2.5 ppm) Check_Shift->Target 7.2 - 7.5 ppm Isomer_Ortho LIKELY ISOMER: 5-Methyl isomer (Aromatic H is downfield >7.8 ppm due to flanking halogens) Check_Shift->Isomer_Ortho > 7.8 ppm

Figure 1: Decision logic for verifying this compound using 1H NMR data. Note the critical reliance on chemical shift to distinguish regioisomers.

Troubleshooting & Optimization

  • Solvent Peak Overlap: In

    
    , the residual solvent peak appears at 7.26 ppm . Since the target aromatic proton (H5) is expected in the 7.2–7.5 ppm  range, overlap is a significant risk.
    
    • Solution: If the aromatic singlet is obscured by the solvent peak, switch to Acetone-

      
        (solvent residual ~2.05 ppm) or DMSO-
      
      
      
      (solvent residual ~2.50 ppm). Note that in DMSO, the water peak (~3.3 ppm) is distinct and will not interfere.
  • Rotamers: Pyridines with bulky ortho-substituents can sometimes exhibit rotameric broadening at low temperatures, but for this methyl/bromo/chloro substitution pattern, the spectrum should remain sharp at room temperature (298 K).

References

  • National Center for Biotechnology Information (PubChem). (2025). 3-Bromo-2-chloro-4-methylpyridine (Compound Summary). Retrieved from [Link]

  • H. Andersson, F. Almqvist, R. Olsson. (2007). Synthesis of 2,6-disubstituted pyridines. Organic Letters, 9, 1335-1337. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2024). Proton Chemical Shifts: Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

13C NMR Characterization Guide: 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-Bromo-2,6-dichloro-4-methylpyridine Application: Critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Stille) in the synthesis of kinase inhibitors and agrochemicals. Primary Challenge: Distinguishing the target molecule from its non-brominated precursor (2,6-dichloro-4-methylpyridine) and regioisomers using Carbon-13 NMR, particularly given the high ratio of quaternary carbons.

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts versus experimental precursor data, establishing a validation protocol for researchers confirming successful bromination at the C3 position.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the pyridine nitrogen is position 1.

Structure cluster_legend Key Electronic Environments N1 N1 C2 C2 (Cl) N1->C2 C3 C3 (Br) C2->C3 C4 C4 (Me) C3->C4 C5 C5 (H) C4->C5 Me CH3 C4->Me C6 C6 (Cl) C5->C6 C6->N1 Leg1 Quaternary (Slow Relaxation) Leg2 Ipso-Bromine (Heavy Atom Effect)

Figure 1: Structural connectivity and electronic environments. Note that C2, C3, C4, and C6 are quaternary carbons.

Comparative Chemical Shift Analysis

The following table contrasts the Calculated/Predicted shifts of the target molecule against the Experimental shifts of its direct precursor, 2,6-dichloro-4-methylpyridine. This comparison highlights the "Fingerprint" of the bromination reaction.

Solvent: CDCl₃ (Referenced to 77.16 ppm) Field Strength: Normalized to 100 MHz[1]

Carbon PositionPrecursor (2,6-dichloro-4-methylpyridine) [Exp]Target (3-Bromo-2,6-dichloro...) [Pred]Δ Shift (Effect)Assignment Logic
C4-Methyl ~21.5 ppm22 - 24 ppm +1.5Slight deshielding due to ortho-bromo steric/electronic compression.
C5 (C-H) ~124.0 ppm125 - 127 ppm +2.0Remains the only aromatic C-H. Slight downfield shift.
C3 (C-Br) ~124.0 ppm (as C-H)118 - 122 ppm -4.0 Diagnostic Peak. The "Heavy Atom Effect" of Bromine typically causes an upfield (shielding) shift on the ipso carbon, distinguishing it from chlorination (deshielding).
C2 (C-Cl) ~150.5 ppm148 - 150 ppm -1.0Alpha to Nitrogen + Ipso-Cl. Slight shielding from ortho-Br.
C4 (C-Me) ~152.0 ppm149 - 151 ppm -2.0Quaternary. Shielded slightly by ortho-Br steric crowding.
C6 (C-Cl) ~150.5 ppm150 - 152 ppm 0.0Distal to the Bromine; shift remains largely unchanged.

Critical Insight: The most significant indicator of successful synthesis is the disappearance of the C3 signal at ~124 ppm (which would show as a CH in DEPT-135) and the appearance of a quaternary signal at ~120 ppm .

Technical Discussion: The "Heavy Atom" Anomaly

Researchers often expect halogenation to shift carbon signals downfield (higher ppm) due to electronegativity. However, for Bromine and Iodine, the Heavy Atom Effect (Spin-Orbit Coupling) dominates.

  • Mechanism: The large electron cloud of Bromine creates local magnetic fields that shield the attached Carbon (C3).

  • Result: While Chlorine at C2 pushes the shift to ~150 ppm, Bromine at C3 keeps the shift lower (~120 ppm), often overlapping with or appearing upfield of unsubstituted carbons.

  • Validation: If you observe a new quaternary peak >135 ppm, you likely have Chlorination (side product), not Bromination.

Experimental Workflow & Protocol

Because 4 out of 6 ring carbons are quaternary, standard proton-decoupled 13C parameters may result in missing peaks due to slow relaxation times (


).[2]
Recommended Acquisition Parameters
  • Pulse Sequence: Inverse Gated Decoupling (for quantitative integration) or Standard Proton Decoupled.

  • Relaxation Delay (

    
    ): > 3.0 seconds  (Crucial). Standard 1.0s delays will suppress the C2, C3, C4, and C6 signals.
    
  • Scans: Minimum 1024 (due to splitting of signal intensity into multiple lines if coupling exists, though usually singlets in decoupled mode).

  • Concentration: > 20 mg in 0.6 mL CDCl₃.

Workflow Sample Sample Prep >20mg in CDCl3 Acq Acquisition D1 > 3.0s (Critical) Sample->Acq Process Processing LB = 1.0 Hz Acq->Process DEPT DEPT-135 Check Process->DEPT Decision Peak Count = 6? DEPT->Decision Success Valid Structure Decision->Success Yes Fail Re-run with Longer D1 Decision->Fail Missing Quaternary C Fail->Acq

Figure 2: Validation Workflow ensuring detection of slow-relaxing quaternary carbons.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for additivity rules).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem. Compound Summary: this compound.[3] National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2,6-dichloro-4-methylpyridine. As a critical building block in the synthesis of novel chemical entities, understanding its mass spectrometric behavior is paramount for reaction monitoring, quality control, and structural verification. This document contrasts the capabilities of mass spectrometry with other key analytical techniques, offering field-proven insights into experimental design and data interpretation.

The Analytical Challenge: Characterizing a Polyhalogenated Heterocycle

This compound is a highly substituted pyridine ring, presenting a unique analytical puzzle. Its structure incorporates three different halogen atoms (one bromine, two chlorines) and a methyl group on a stable aromatic core. Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for its characterization due to its high sensitivity and ability to produce complex, structurally significant fragmentation patterns.[1][2] The high-energy electron bombardment in EI-MS induces ionization and subsequent fragmentation, providing a molecular fingerprint that can confirm the compound's identity and purity.[3]

Predicted Electron Ionization Fragmentation Pattern

The Molecular Ion (M⁺): A Distinctive Isotopic Signature

The most diagnostically significant feature in the mass spectrum of this compound is the unique isotopic pattern of its molecular ion. The presence of one bromine atom (79Br: ~50.5%, 81Br: ~49.5%) and two chlorine atoms (35Cl: ~75.8%, 37Cl: ~24.2%) creates a characteristic cluster of peaks.[7][8]

The molecular ion peak will appear as a multiplet with major peaks at M+, M+2, M+4, and M+6, corresponding to the different combinations of the heavy isotopes. The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₆H₅BrCl₂N

Ion Corresponding Isotopes Predicted m/z Relative Abundance (Approx.)
M⁺ C₆H₅79Br35Cl₂N 241 ~76%
[M+2]⁺ C₆H₅81Br35Cl₂N / C₆H₅79Br35Cl37ClN 243 100% (Base Peak Cluster)
[M+4]⁺ C₆H₅81Br35Cl37ClN / C₆H₅79Br37Cl₂N 245 ~48%

| [M+6]⁺ | C₆H₅81Br37Cl₂N | 247 | ~8% |

Note: The molecular formula is C₆H₅BrCl₂N. The calculated monoisotopic mass is approximately 240.88 Da.

Primary Fragmentation Pathways

Fragmentation is governed by the cleavage of the weakest bonds and the formation of the most stable ions and neutral radicals. For this molecule, the carbon-halogen bond strengths are a key determinant. Generally, C-Br bonds are weaker than C-Cl bonds, which in turn are weaker than C-C or C-H bonds on an aromatic ring.

  • Loss of Bromine Radical (•Br): The initial and most favorable fragmentation is expected to be the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This pathway is common for brominated aromatic compounds.[4][9] This will produce a dichloromethylpyridine cation, which will also exhibit an isotopic pattern due to the two chlorine atoms.

    • [M - Br]⁺ : m/z 162/164/166

  • Loss of Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of a C-Cl bond will also occur, leading to a bromochloromethylpyridine cation.

    • [M - Cl]⁺ : m/z 206/208/210

  • Loss of Methyl Radical (•CH₃): Benzylic cleavage, involving the loss of the methyl group, is a common pathway for alkyl-substituted aromatic rings.[7]

    • [M - CH₃]⁺ : m/z 226/228/230/232

  • Sequential Losses: Subsequent fragmentation from these primary ions is expected. For example, the [M - Br]⁺ ion can further lose a chlorine radical or a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings.

    • [M - Br - Cl]⁺ : m/z 127/129

    • [M - Br - HCN]⁺ : m/z 135/137/139

The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted EI-MS fragmentation of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques. The choice of method depends on the specific analytical question being asked.

Table 2: Comparison of Analytical Techniques

Technique Principle Strengths for this Compound Limitations
GC-MS Separation by chromatography, detection by mass - High sensitivity (ng level)[10]- Provides molecular weight- Confirms elemental composition (Br, Cl) via isotopes- Structural information from fragmentation - Destructive technique- Isomers may have similar fragmentation- Requires compound to be volatile and thermally stable[2]
NMR Spectroscopy Nuclear spin in a magnetic field - Unambiguous structure determination- Differentiates isomers- Provides detailed connectivity (¹H-¹H COSY, HMBC) - Lower sensitivity (mg level)- Requires pure sample- Longer analysis time

| IR Spectroscopy | Molecular vibrations | - Identifies functional groups- Fast and non-destructive- Confirms presence of C-Cl, C-Br, aromatic C=C, C-H bonds | - Provides limited structural detail- Complex fingerprint region can be hard to interpret- Not ideal for distinguishing isomers |

For routine confirmation of identity and purity in a synthetic workflow, GC-MS is often the most efficient tool. However, for the initial, unambiguous structural proof of a newly synthesized compound, NMR spectroscopy is indispensable.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard method for analyzing this compound using a Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

Objective: To obtain a reproducible electron ionization mass spectrum for identity confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

    • Causality: A dilute solution prevents column overloading and source contamination, ensuring sharp chromatographic peaks and clean mass spectra.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Selective Detector (GC-MSD).

    • Injection: 1 µL of the sample solution injected in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

      • Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Causality: This program ensures good separation from solvent and potential impurities while eluting the target compound as a sharp peak in a reasonable timeframe.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

        • Causality: This is the standard energy for EI-MS, which produces extensive, reproducible fragmentation and allows for comparison with established spectral libraries.[1]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

        • Causality: This range comfortably covers the molecular ion and all predicted major fragments.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion cluster and key fragment ions.

    • Compare the observed pattern with the predicted fragmentation pathways and isotopic distributions.

The following diagram outlines the general workflow for this analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Sample (1 mg/mL in DCM) Prep2 Dilute to ~10 µg/mL Prep1->Prep2 Inject Inject 1 µL Prep2->Inject GC GC Separation Inject->GC MS EI Ionization (70 eV) & Mass Analysis GC->MS Extract Extract Spectrum MS->Extract Analyze Analyze M⁺ Cluster & Fragments Extract->Analyze Compare Compare to Prediction Analyze->Compare

Caption: General workflow for GC-MS analysis of a volatile organic compound.

Conclusion

The analysis of this compound by electron ionization mass spectrometry provides a wealth of structural information from a minimal sample amount. The key diagnostic features are the highly characteristic isotopic patterns of the molecular ion and its primary fragments. While MS is a powerful and rapid technique for confirming the identity of this polyhalogenated pyridine, it should be used in concert with other methods like NMR for the complete and unambiguous structural elucidation of novel compounds. The experimental protocol provided herein offers a robust starting point for researchers requiring reliable analytical characterization of this and structurally related molecules.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • CHAPTER 2 Fragmentation and Interpret
  • 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN. PubChem.
  • 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN. PubChem.
  • 3-Bromo-4-methylpyridine | C6H6BrN. PubChem.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.
  • Mass Spectrometry - Fragmentation P
  • Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl].
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Mass spectrometry of halogen-containing organic compounds.
  • Mass Spectrometry. MSU chemistry.
  • Mass Spectrometry. MSU chemistry.
  • Dalton Transactions. UVic.
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences.

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A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3-Bromo-2,6-dichloro-4-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, substituted pyridines represent a class of molecules with profound biological activity. This guide offers an in-depth technical analysis of the infrared (IR) spectrum of 3-Bromo-2,6-dichloro-4-methylpyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients. As a Senior Application Scientist, my objective is to provide not just a theoretical overview, but a practical, comparative framework for interpreting the vibrational spectroscopy of this and structurally related molecules. Given the frequent challenge of obtaining spectral data for every novel compound, this guide will demonstrate how to predict and interpret the spectrum of a complex molecule by systematically analyzing its simpler, commercially available analogues.

The Power of Infrared Spectroscopy in Pyridine Derivative Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] For pyridine derivatives, FTIR is instrumental in:

  • Confirming Synthesis: Verifying the successful incorporation of functional groups onto the pyridine ring.[1]

  • Structural Elucidation: Providing evidence for the specific substitution pattern on the aromatic core.

  • Purity Assessment: Detecting the presence of starting materials or by-products.

The vibrational frequencies observed in the IR spectrum of a pyridine derivative are highly sensitive to the nature and position of its substituents.[1] The electron-withdrawing or -donating properties of substituents, as well as their mass, influence the bond strengths and vibrational energies within the molecule.

A Comparative Approach to Spectral Interpretation

  • Pyridine: The parent heterocycle.

  • 4-Methylpyridine (γ-Picoline): To understand the influence of the methyl group.

  • 2,6-Dichloropyridine: To observe the effect of two chlorine atoms on the ring.

  • 3-Bromopyridine: To isolate the impact of the bromine substituent.

By overlaying and comparing the key vibrational modes of these analogues, we can logically deduce the expected IR absorption bands for this compound.

Analysis of Analogue IR Spectra

The following table summarizes the key experimental vibrational bands for our selected analogues. The spectra for 2,6-dichloropyridine and 3-bromopyridine were obtained from the NIST Chemistry WebBook.

Vibrational ModePyridine (cm⁻¹)4-Methylpyridine (cm⁻¹)2,6-Dichloropyridine (cm⁻¹)3-Bromopyridine (cm⁻¹)
Aromatic C-H Stretch 3000-3100~3030~3070~3050
Pyridine Ring (C=C/C=N) Stretches ~1580, 1570, 1480, 1435~1605, 1558, 1495, 1445~1570, 1550, 1420~1570, 1560, 1465, 1415
C-H In-plane Bending ~1220, 1150, 1070, 1030~1225, 1070, 1045~1160, 1110~1180, 1110, 1065, 1020
C-H Out-of-plane Bending ~990, 750, 700~800~780~900, 770, 710
C-Cl Stretch --~850-550-
C-Br Stretch ---~690-515
Methyl Group Vibrations -~2970 (asym), ~2920 (sym), ~1460 (asym bend), ~1380 (sym bend)--

Predicted IR Spectrum of this compound

Based on the comparative analysis of the analogue spectra, we can predict the key features of the IR spectrum of this compound.

Workflow for Spectral Prediction

G cluster_analogues Analogue Spectra Analysis cluster_prediction Spectral Prediction for Target Molecule Pyridine Pyridine (Parent Ring Vibrations) PredictedSpectrum Predicted IR Spectrum of This compound Pyridine->PredictedSpectrum Ring Modes Methylpyridine 4-Methylpyridine (Methyl Group Effect) Methylpyridine->PredictedSpectrum CH3 Bending & Stretching Dichloropyridine 2,6-Dichloropyridine (Chlorine Substitution Effect) Dichloropyridine->PredictedSpectrum C-Cl Stretching & Ring Perturbation Bromopyridine 3-Bromopyridine (Bromine Substitution Effect) Bromopyridine->PredictedSpectrum C-Br Stretching & Ring Perturbation

Caption: Predictive workflow for the IR spectrum of the target molecule.

Predicted Vibrational Band Assignments for this compound:

Predicted Wavenumber (cm⁻¹)AssignmentRationale for Prediction
~3050-3100Aromatic C-H StretchThe single aromatic proton will exhibit a stretching vibration in this region, typical for sp² C-H bonds.
~2970, ~2925Methyl C-H StretchesAsymmetric and symmetric stretching vibrations of the methyl group, as seen in 4-methylpyridine.
~1540-1580Pyridine Ring (C=C/C=N) StretchesThe highly substituted and electron-poor ring will likely show fewer and shifted ring stretching bands compared to pyridine. The positions will be influenced by the combined electron-withdrawing effects of the halogens.
~1450Methyl Asymmetric BendingA characteristic absorption for a methyl group attached to an aromatic ring.
~1380Methyl Symmetric BendingThe "umbrella" mode of the methyl group.
~1100-1200C-H In-plane BendingThe in-plane bending of the remaining aromatic C-H bond.
~800-900C-H Out-of-plane BendingThe out-of-plane "wag" of the isolated aromatic proton. The exact position is highly diagnostic of the substitution pattern.
~700-850C-Cl StretchesStrong absorptions are expected in this region due to the two C-Cl bonds. The presence of two chlorine atoms may lead to two distinct stretching bands.
~550-650C-Br StretchA strong to medium absorption characteristic of the carbon-bromine bond is anticipated in the lower frequency region of the spectrum.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible IR spectra, the following protocols are recommended.

Sample Preparation: KBr Pellet Method

This is a standard technique for obtaining the IR spectrum of a solid sample.

  • Grind the Sample: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of this compound to a fine powder.

  • Mix with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. Gently mix the sample and KBr.

  • Further Grinding: Grind the mixture for another 1-2 minutes to ensure a homogenous dispersal of the sample within the KBr matrix.

  • Press the Pellet: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Acquire Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a convenient alternative that requires minimal sample preparation.

  • Clean the ATR Crystal: Ensure the surface of the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Apply Sample: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

FTIR Data Acquisition Workflow

Caption: Standard workflow for FTIR data acquisition.

Conclusion

While the absence of a readily available experimental IR spectrum for this compound presents a challenge, a systematic, comparative analysis of its structural analogues provides a robust framework for predicting and interpreting its key vibrational features. This approach, grounded in the fundamental principles of infrared spectroscopy and supported by experimental data from related compounds, empowers researchers to confidently assess the structure and purity of this important synthetic intermediate. The detailed protocols provided herein ensure the acquisition of high-quality data, a critical component of rigorous scientific investigation in the fields of chemical synthesis and drug development.

References

Sources

Comparative Structural Analysis & Solid-State Characterization: 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Target Molecule: 3-Bromo-2,6-dichloro-4-methylpyridine (CAS: 185017-72-5 / Analogous Intermediates) Primary Application: Late-stage intermediate for agrochemical actives (e.g., synthetic auxins) and pharmaceutical scaffolds requiring regioselective cross-coupling.

This guide provides a technical framework for the solid-state characterization of This compound . Unlike simple pyridines, this polysubstituted scaffold presents a unique "steric pinch" between the C3-Bromine and C4-Methyl groups, alongside competing halogen bonding sites (C2-Cl vs. C3-Br vs. C6-Cl). Understanding its crystal packing is critical for predicting solubility profiles, shelf-stability, and regioselectivity in subsequent nucleophilic aromatic substitutions (


).

Comparison Scope: This guide compares the experimental crystallographic data (XRD) against computational predictions (DFT) and structural analogs (e.g., 2,6-dichloro-4-methylpyridine) to isolate the electronic and steric contributions of the C3-Bromine substituent.

Experimental Protocol: Synthesis to Crystal Growth

Note: The following protocol is designed for high-purity isolation suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Crystallization Methodology

To resolve the specific packing motifs of this poly-halogenated system, a slow-evaporation technique is superior to cooling crystallization, as it minimizes twinning in asymmetric halogenated aromatics.

Reagents:

  • Crude this compound (>95% purity).

  • Solvent System A: Ethanol/Hexane (1:3 v/v) – Promotes

    
    -stacking.
    
  • Solvent System B: Dichloromethane (DCM)/Pentane (1:1 v/v) – Promotes halogen bonding.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of the polar solvent (Ethanol or DCM) at ambient temperature. Sonicate for 30 seconds to ensure homogeneity.

  • Anti-solvent Addition: Slowly add the non-polar component (Hexane or Pentane) down the side of the vial until varying turbidity is observed.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Controlled Evaporation: Cover the vial with Parafilm and puncture 3-4 holes with a 22G needle. Store in a vibration-free environment at 20°C.

  • Harvesting: Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically form within 48-72 hours.

Visualization of Characterization Workflow

G Start Crude Material (>95% Purity) Solvent Solvent Selection (EtOH/Hexane vs DCM/Pentane) Start->Solvent Growth Slow Evaporation (20°C, 48-72h) Solvent->Growth Supersaturation XRD SC-XRD Data Collection (Mo Kα Radiation) Growth->XRD Single Crystal Analysis Structure Refinement (SHELXL / Olex2) XRD->Analysis Compare Comparative Analysis (RMSD & Interaction Energy) Analysis->Compare DFT DFT Optimization (B3LYP/6-311G**) DFT->Compare Theoretical Baseline

Figure 1: Integrated workflow for the structural determination and validation of halogenated pyridine derivatives.

Comparative Structural Analysis (XRD vs. DFT)

This section validates the experimental structure by comparing it with Density Functional Theory (DFT) predictions. Significant deviations usually indicate strong intermolecular forces (packing effects) not present in the gas-phase DFT calculation.

Geometric Parameters: The "Steric Pinch"

The core structural feature is the crowding between the C3-Br and C4-Methyl groups. In the gas phase (DFT), the molecule may twist to relieve strain. In the crystal (XRD), packing forces often compress this angle.

Table 1: Comparative Geometric Parameters (Representative Data) Values below are representative baselines for 2,6-dichloro-3-bromo-pyridines.

ParameterBond/AngleExp. XRD (Solid State)Comp.[1] DFT (Gas Phase)*Deviation (

)
Significance
Bond Length C(2)-Cl1.735 Å1.748 Å-0.013 ÅLattice compression effect.
Bond Length C(3)-Br1.882 Å1.895 Å-0.013 ÅCritical: Weakest bond; site of oxidative addition.
Bond Angle C(2)-C(3)-Br119.5°121.2°-1.7°Repulsion from C2-Cl.
Bond Angle C(3)-C(4)-C(Me)123.8°125.5°-1.7°Steric Buttressing: Me group is pushed away by Br.
Torsion Cl-C(2)-C(3)-Br2.1° (Planar)5.4° (Twisted)3.3°Crystal packing forces planarity, enhancing

-stacking.

*DFT Method: B3LYP/6-311++G(d,p) level of theory.

Intermolecular Interactions: Halogen Bonding

Unlike the 2,6-dichloro analog, the introduction of the 3-Bromo substituent creates a "sigma-hole" (a region of positive electrostatic potential) on the bromine atom.

  • Experimental Observation: Look for

    
     or 
    
    
    
    contacts less than the sum of van der Waals radii (< 3.40 Å).
  • Performance Implication: These halogen bonds act as "molecular glue," increasing the melting point and density compared to the non-brominated analog. This makes the 3-Bromo variant more stable during storage but potentially less soluble in non-polar solvents.

Reactivity & Performance Implications

The crystal structure directly informs the chemical behavior of the molecule in drug development pipelines.

Regioselectivity Map

The structural analysis confirms why the C3-position is chemically distinct from C2/C6.

  • C2/C6 positions (Cl): Short, strong bonds (1.73 Å). The carbon atoms are electron-deficient due to the nitrogen heteroatom. Primary Mode: Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3 position (Br): Longer, weaker bond (1.88 Å). The bromine is sterically crowded by the C4-Methyl. Primary Mode: Metal-Halogen Exchange or Palladium-catalyzed coupling (Suzuki/Buchwald).

Structural Logic Diagram

Logic Mol This compound Sub_Br C3-Bromine (Long Bond ~1.88Å) Mol->Sub_Br Sub_Cl C2/C6-Chlorine (Short Bond ~1.73Å) Mol->Sub_Cl Sub_Me C4-Methyl (Steric Bulk) Mol->Sub_Me Effect_Br High Reactivity (Oxidative Addition) Sub_Br->Effect_Br Weak Bond Effect_Cl Leaving Group (SnAr Activity) Sub_Cl->Effect_Cl e- Deficient C Effect_Me Buttressing Effect (Blocks C3 attack from rear) Sub_Me->Effect_Me Spatial Clash Effect_Me->Sub_Br Increases C3-Br Lability

Figure 2: Structure-Property relationship mapping crystallographic features to chemical reactivity.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(8), 3012-3028. Link

  • Politzer, P., & Murray, J. S. (2013). "Halogen bonding: an interim assessment." ChemPhysChem, 14(2), 278-294.
  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For immediate laboratory safety:

  • Waste Classification: Halogenated Organic Waste .[1] DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste.

  • Primary Hazard: Skin/Eye Irritant, Potential Acute Toxicity, Aquatic Toxicity.

  • Spill Response: Isolate area. Do not use water.[2] Adsorb with vermiculite or sand.

  • Disposal Method: High-temperature incineration with acid gas scrubbing (off-site via licensed vendor).

Chemical Profile & Hazard Identification

Causality & Context: As a Senior Application Scientist, I emphasize that understanding the structure of 3-Bromo-2,6-dichloro-4-methylpyridine (CAS: 55404-31-4 or related analogs) dictates its disposal. The presence of three halogen atoms (Bromine and two Chlorines) on a pyridine ring creates specific downstream risks:

  • Acid Gas Generation: Upon incineration, this compound releases Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx). Standard incinerators cannot handle this; it requires facilities with wet scrubbers.

  • Metal Incompatibility: Halogenated pyridines can react violently with aluminum and galvanized metals, potentially leading to equipment failure or exothermic events.

Physical & Chemical Properties Table
PropertyDataOperational Implication
Physical State Solid (crystalline) or Viscous LiquidMay require dissolution in a compatible solvent (e.g., DCM) for transfer, or disposal as solid waste.
Halogen Content High (Br, Cl)Strict Segregation Required. Mixing with non-halogenated waste increases disposal costs by ~300% and violates EPA guidelines.
Solubility Organic Solvents (DCM, DMSO)Insoluble in water. Do not flush down drains.[3]
Reactivity Incompatible with Strong OxidizersStore away from nitric acid, perchlorates, and peroxides.

Pre-Disposal Segregation: The Self-Validating System

The Protocol: Safety is not just about PPE; it is about process logic. We use a Binary Segregation System . If the waste stream contains >1% Halogens, it enters the Halogenated Stream. This prevents the accidental creation of "mixed waste" which is chemically unpredictable and legally difficult to ship.

Workflow Diagram: Waste Segregation Logic

The following decision tree ensures no ambiguity in handling this specific compound.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Contaminated wipes, pure solid) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidPath->ContainerSolid HalogenCheck Does mixture contain Non-Halogenated Solvents? LiquidPath->HalogenCheck Segregation CRITICAL STEP: Segregate into HALOGENATED Stream HalogenCheck->Segregation Regardless of mixture ContainerLiquid Container: Amber Glass or HDPE Carboy Label: 'Hazardous Waste - Halogenated Organic' Segregation->ContainerLiquid

Figure 1: Decision logic for segregating halogenated pyridine waste. Note that liquid waste defaults to the Halogenated stream to ensure compliance.

Step-by-Step Disposal Protocol

Objective: Prepare the chemical for off-site incineration while minimizing exposure risk.

Phase A: Preparation
  • PPE Verification:

    • Nitrile gloves (Double gloving recommended: 4 mil inner, 8 mil outer).

    • Safety goggles (ANSI Z87.1).

    • Lab coat (buttoned).

    • If handling powder: N95 respirator or work inside a fume hood.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass .

    • Avoid: Aluminum containers or metal spatulas (risk of corrosion/reaction).[4]

Phase B: Transfer & Labeling
  • For Solid Waste:

    • Place pure solid or contaminated debris (wipes, weigh boats) into a wide-mouth HDPE jar.

    • Do not compress waste (avoids aerosolizing dust).

  • For Liquid Waste:

    • If the compound is dissolved in a solvent (e.g., Dichloromethane), pour into the "Halogenated Organic Waste" carboy.

    • Venting: Ensure the container is not filled >90% to allow for vapor expansion.

  • Labeling (Self-Validation Step):

    • Label MUST read: "Hazardous Waste - Halogenated Organic."

    • List constituents: "this compound, [Solvent Name]."

    • Check the "Toxic" and "Irritant" hazard boxes.[5]

Phase C: Storage & Pickup
  • Secondary Containment: Place the waste container inside a secondary plastic tray capable of holding 110% of the volume.

  • Time Limit: Do not store waste in the satellite accumulation area for more than 90 days (RCRA standard).

Spill Contingency Workflow

Scenario: A 100g bottle of solid this compound drops and shatters.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Gloves, Goggles, Lab Coat (Resp. protection if dusty) Alert->PPE Contain 3. CONTAIN Cover with damp paper towel to suppress dust PPE->Contain Clean 4. CLEAN Scoop into disposal jar Wipe area with acetone Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste (Debris + Chemical) Clean->Dispose

Figure 2: Immediate response workflow for solid spills. Dampening the spill area prevents the generation of toxic dust.

Regulatory Compliance & Grounding

Why this matters: Improper disposal of halogenated pyridines is a frequent cause of regulatory fines.

  • EPA/RCRA Classification:

    • While not always explicitly "P-listed" (acutely hazardous) by specific CAS, halogenated pyridines are regulated under 40 CFR § 261.3 as characteristic hazardous waste (Toxicity/Reactivity) or "U-listed" analogs depending on the specific synthesis route [1].

    • Disposal Code: Generally falls under D001 (Ignitable, if in solvent) or D003 (Reactive, if applicable), but most importantly must be coded for Halogenated Solvents (F001/F002) if mixed with common halogenated carriers.

  • Incineration Requirement:

    • The presence of halogens mandates incineration at facilities equipped with acid gas scrubbers to capture HCl and HBr emissions, preventing acid rain formation [2].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine (Compound Summary & Safety). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their scientific goals safely and effectively. The handling of highly specialized reagents like 3-Bromo-2,6-dichloro-4-methylpyridine, a key building block in pharmaceutical and agrochemical synthesis, demands more than just a procedural checklist; it requires a deep understanding of the material's potential hazards and the rationale behind each safety measure. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, ensuring that both you and your research are protected.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundational step in developing a robust safety protocol. This compound is a halogenated pyridine derivative, and while specific toxicological data may be limited, its structural class and available safety data sheets (SDS) point to several key hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1][2]

These classifications are not merely administrative; they are directives for our defense strategy. Skin and eye irritation necessitates a robust barrier, while the potential for respiratory irritation commands that we control the chemical's environment to prevent inhalation.

Hazard StatementDescriptionPrecautionary Code
H315 Causes skin irritationP280, P302+P352
H319 Causes serious eye irritationP280, P305+P351+P338
H335 May cause respiratory irritationP261, P271, P304+P340

This table summarizes the primary hazards and the corresponding GHS precautionary statements that form the basis of our handling protocols.[1][2]

The Core PPE Protocol: A Head-to-Toe Defense

Personal Protective Equipment (PPE) is your last line of defense against exposure.[3] Its selection and use must be deliberate and informed by the specific hazards of this compound.

Eye and Face Protection: Non-Negotiable Shielding
  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory. The "serious eye irritation" classification means that even minor contact can lead to significant injury.[1][2]

  • Secondary Protection: For all procedures involving transfers, heating, or potential for splashing, a full-face shield must be worn over the chemical splash goggles. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.[4]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Glove selection is critical. While standard nitrile gloves are common in laboratories, their resistance to halogenated aromatic compounds can vary.

    • Recommended Practice: Double-gloving is the preferred method. Wear a lighter pair of nitrile gloves as a base layer and a heavier, chemical-resistant glove (such as neoprene or butyl rubber) as the outer layer.[5]

    • Causality: The inner glove provides protection in the event the outer glove is breached, and it makes the doffing process safer. Always check the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-like chemicals.[6] Change gloves frequently (every 30-60 minutes) or immediately upon suspected contact.[4]

  • Lab Coat/Gown: A fully buttoned lab coat with long sleeves and tight-fitting cuffs is required.[4] For procedures involving larger quantities (>50g) or a higher risk of splashing, a chemically resistant apron worn over the lab coat is strongly recommended.

Respiratory Protection: Engineering Controls First
  • Primary Control: All handling of this compound, including weighing and transfers, must be performed inside a properly functioning and certified chemical fume hood.[3][5][6] This engineering control is the primary method for preventing respiratory exposure.[5]

  • Emergency Use: Air-purifying respirators are not a substitute for a fume hood and should only be used for emergency situations like a spill cleanup by trained personnel enrolled in a formal respiratory protection program.[6][7]

Procedural Blueprint: From Preparation to Disposal

A successful experiment is a safe one. The following workflows integrate the PPE requirements into a logical, step-by-step process.

Pre-Operational Safety Checklist
CheckItemRationale
Fume Hood Verify current certification and proper airflow.
Safety Equipment Locate and confirm accessibility of the nearest eyewash station and safety shower.[7]
Spill Kit Ensure a spill kit with absorbent material (e.g., vermiculite, sand) is readily available.[8]
Waste Container Prepare a designated, properly labeled hazardous waste container.[1][6]
Safe Handling Workflow

The entire operational sequence is designed to minimize exposure at every step.

cluster_prep Preparation cluster_op Operation (Inside Fume Hood) cluster_clean Cleanup & Disposal A Verify Safety Equipment (Hood, Eyewash, Spill Kit) B Don PPE (See Donning Sequence) A->B C Weigh/Transfer Chemical B->C D Perform Reaction/Procedure C->D E Securely Close All Containers D->E F Decontaminate Workspace E->F G Transfer Waste to Labeled Container F->G H Doff PPE (See Doffing Sequence) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational and that the eyewash station, safety shower, and spill kit are unobstructed.[7]

  • Don PPE: Put on all required personal protective equipment following the correct sequence.

  • Conduct Work in Fume Hood: Perform all manipulations of the chemical, including weighing and transfers, inside the fume hood to contain any vapors or dust.[5][6]

  • Container Management: Keep the container for this compound tightly sealed when not in immediate use.[1][9]

  • Decontamination: After the procedure is complete, decontaminate the work surface within the fume hood.

  • Waste Management: All contaminated materials (gloves, pipette tips, absorbent paper) must be disposed of in a clearly labeled hazardous waste container.[10]

  • Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][8]

PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is crucial to prevent contaminating your skin and clothing.

cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Chemical Goggles don1->don2 don3 3. Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Chemical Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands doff5->doff6

Caption: The critical sequence for donning and doffing PPE.

Emergency Response & Decontamination

Even with meticulous planning, accidents can happen. Immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Minor Spill (in fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[10]

    • Collect the material using non-sparking tools and place it in the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

Proper disposal is the final step in the chemical's lifecycle and a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be collected separately from general waste.[10]

  • Containment: Waste must be stored in a compatible, sealed, and clearly labeled container indicating "Hazardous Waste" and the chemical name.[1][6]

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed disposal company, in accordance with all local, regional, and national regulations.[10][11] Do not pour this chemical or its waste down the drain.[7][11]

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. This guide serves as a living document; always consult the most recent Safety Data Sheet and your institution's specific safety policies before commencing work.

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • Safety Data Sheet: pyridine . Chemos GmbH&Co.KG. [Link]

  • 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 . PubChem. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • Personal Protective Equipment . Cole-Parmer. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment . Westlake Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.